cis-1,2-Dimethylcyclopropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

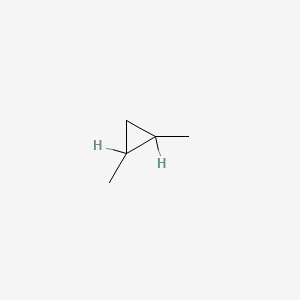

cis-1,2-Dimethylcyclopropane: is a cycloalkane consisting of a cyclopropane ring substituted with two methyl groups attached to adjacent carbon atoms. It is one of the stereoisomers of 1,2-dimethylcyclopropane, with the methyl groups on the same side of the ring. This compound is known for its significant ring strain due to the three-membered cyclopropane ring, which makes it relatively unstable compared to larger cycloalkanes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Carbene Addition: One common method for synthesizing cyclopropanes, including cis-1,2-dimethylcyclopropane, is the addition of carbenes to alkenes.

Simmons-Smith Reaction: This reaction involves the use of diiodomethane and a zinc-copper couple to generate a carbenoid intermediate, which then reacts with an alkene to form the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: cis-1,2-Dimethylcyclopropane can undergo oxidation reactions, often leading to the formation of carbonyl compounds or carboxylic acids.

Reduction: Reduction reactions can convert this compound into less strained cycloalkanes or alkanes.

Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring, leading to various substituted cyclopropanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.

Major Products:

Oxidation: Carbonyl compounds (e.g., ketones, aldehydes) or carboxylic acids.

Reduction: Less strained cycloalkanes or alkanes.

Substitution: Halogenated cyclopropanes.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

Cis-1,2-Dimethylcyclopropane is characterized by its molecular formula C5H10 and a molecular weight of approximately 70.1329 g/mol. The compound features a cyclopropane ring with two methyl groups positioned on adjacent carbon atoms, leading to increased steric strain compared to its trans isomer . This strain influences both its stability and reactivity.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Cyclopropanation Reactions : This compound can be synthesized via cyclopropanation techniques using reagents such as diazo compounds or Simmons-Smith reagents. These methods are crucial for generating cyclopropane derivatives with specific stereochemical configurations .

- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules through reactions such as nucleophilic substitutions and eliminations. Its ability to undergo ring-opening reactions further enhances its applicability in synthetic organic chemistry .

Biological Activities

Research has indicated that this compound and its derivatives exhibit various biological activities, making them significant in medicinal chemistry:

- Anticancer Properties : Some studies have explored the potential of this compound derivatives as anticancer agents. For example, compounds derived from this structure have been shown to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, certain derivatives have demonstrated inhibitory effects on α-glucosidase, which is relevant for managing diabetes by delaying carbohydrate absorption.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound derivatives on gastric cancer cells (SGC-7901). The findings revealed:

- Apoptosis Induction : Flow cytometry analysis showed a dose-dependent increase in apoptotic cells.

- Cell Cycle Arrest : Treatment led to an accumulation of cells in the G2/M phase, indicating interference with the cell cycle progression.

Case Study 2: Enzyme Inhibition

Research focused on the role of this compound derivatives in diabetes management highlighted:

- Inhibition of α-glucosidase : Compounds exhibited IC50 values ranging from 40 to 50 nmol, indicating strong inhibitory activity compared to standard treatments like Acarbose (IC50 = 35.91 nmol).

Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | Measurement Method | Result (Zone of Inhibition/IC50) |

|---|---|---|---|

| Anticancer | SGC-7901 | Flow Cytometry | Increased apoptosis |

| Enzyme Inhibition | α-glucosidase | IC50 | 43.292 nmol |

Wirkmechanismus

The mechanism of action of cis-1,2-dimethylcyclopropane primarily involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as interactions with oxidizing agents or halogens .

Vergleich Mit ähnlichen Verbindungen

trans-1,2-Dimethylcyclopropane: This isomer has the methyl groups on opposite sides of the ring, resulting in different physical and chemical properties.

Cyclopropane: The parent compound without any substituents, known for its high ring strain and reactivity.

1,1-Dimethylcyclopropane: Another isomer with both methyl groups attached to the same carbon atom, leading to different reactivity and stability.

Uniqueness: cis-1,2-Dimethylcyclopropane is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. The cis configuration results in different physical properties, such as boiling and melting points, compared to its trans isomer .

Eigenschaften

CAS-Nummer |

930-18-7 |

|---|---|

Molekularformel |

C5H10 |

Molekulargewicht |

70.13 g/mol |

IUPAC-Name |

1,2-dimethylcyclopropane |

InChI |

InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3 |

InChI-Schlüssel |

VKJLDXGFBJBTRQ-UHFFFAOYSA-N |

SMILES |

CC1CC1C |

Kanonische SMILES |

CC1CC1C |

Key on ui other cas no. |

2402-06-4 2511-95-7 |

Synonyme |

1,2-dimethylcyclopropane cis-1,2-dimethylcyclopropane trans-1,2-dimethylcyclopropane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.